シアニジン-3-O-ラムノシドクロリド

説明

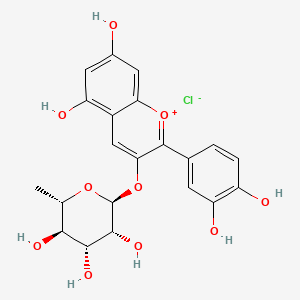

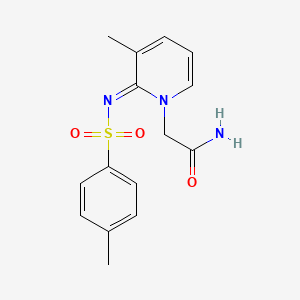

Cyanidin-3-o-rhamnoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly found in berries such as blackberries, raspberries, and cranberries. This compound is of significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .

科学的研究の応用

Cyanidin-3-o-rhamnoside chloride has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and pH indicator due to its color-changing properties in different pH environments.

Biology: The compound is studied for its antioxidant properties, which help in scavenging free radicals and protecting cells from oxidative stress.

Medicine: Research has shown potential anti-cancer, anti-inflammatory, and cardioprotective effects. It is also being investigated for its role in managing diabetes and obesity.

作用機序

Target of Action

Cyanidin-3-o-rhamnoside chloride, also known as Cyanidin 3-rhamnoside, primarily targets the adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor involved in metabolism and the aging process . It also interacts with the adiponectin receptor signaling pathway .

Mode of Action

Cyanidin 3-rhamnoside activates AMPK, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators .

Biochemical Pathways

Cyanidin 3-rhamnoside affects the gluconeogenesis pathway and the adiponectin receptor signaling pathway . It suppresses hepatic gluconeogenesis, thereby reducing glucose production . It also increases cellular AMP levels in cultured hepatocytes, and the oral administration of Cyanidin 3-rhamnoside in mice elevated their plasma adiponectin concentrations .

Pharmacokinetics

It is known that the compound is abundant in fruits and vegetables , suggesting that it can be readily absorbed from dietary sources

Result of Action

Cyanidin 3-rhamnoside exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence . These findings demonstrate that Cyanidin 3-rhamnoside achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .

Action Environment

The action of Cyanidin 3-rhamnoside can be influenced by various environmental factors. For instance, its color changes depending on the pH of the environment, appearing red in acidic conditions and blue in alkaline conditions

生化学分析

Biochemical Properties

Cyanidin-3-o-rhamnoside chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit cytochromes P450, a group of enzymes involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids .

Cellular Effects

Cyanidin-3-o-rhamnoside chloride has been shown to have a variety of effects on cells. It can suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes . It also exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells .

Molecular Mechanism

The molecular mechanism of action of Cyanidin-3-o-rhamnoside chloride involves several pathways. It activates AMPK through the adiponectin receptor signaling pathway . It also increases cellular AMP levels in cultured hepatocytes . These effects collectively contribute to the activation of AMPK, leading to the suppression of gluconeogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, Cyanidin-3-o-rhamnoside chloride has been shown to significantly reduce H2O2-induced cytotoxicity in H2O2-stimulated RAW264.7 cells . This suggests that the compound has a protective effect against oxidative stress over time.

Dosage Effects in Animal Models

For instance, benefits have been seen with blood sugar reductions in the range of 150mg/kg bodyweight .

Metabolic Pathways

Cyanidin-3-o-rhamnoside chloride is involved in the anthocyanin biosynthesis pathway . It is a product of the glycosylation of cyanidin, a process that involves various enzymes .

Transport and Distribution

Related compounds like Cyanidin-3-glucoside are known to be absorbed in their unmodified molecular form in the upper digestive tract .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyanidin-3-o-rhamnoside chloride typically involves the extraction of cyanidin from natural sources followed by glycosylation. The glycosylation process attaches a rhamnose sugar to the cyanidin molecule. This can be achieved through enzymatic or chemical methods. Enzymatic glycosylation is preferred for its specificity and mild reaction conditions .

Industrial Production Methods: Industrial production of cyanidin-3-o-rhamnoside chloride often involves large-scale extraction from plant materials. Techniques such as solvent extraction, column chromatography, and crystallization are employed to purify the compound. Advances in biotechnology have also enabled the use of genetically modified microorganisms to produce cyanidin-3-o-rhamnoside chloride in a more sustainable and cost-effective manner .

化学反応の分析

Types of Reactions: Cyanidin-3-o-rhamnoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s structure, particularly the presence of hydroxyl groups and the glycosidic linkage .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can oxidize cyanidin-3-o-rhamnoside chloride, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce the compound, typically targeting the carbonyl groups.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of cyanidin-3-o-rhamnoside chloride. These derivatives can exhibit different chemical and biological properties, making them useful for various applications .

類似化合物との比較

Cyanidin-3-o-rhamnoside chloride is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

Cyanidin-3-o-glucoside: Found in black rice and purple corn, known for its strong antioxidant properties.

Cyanidin-3-o-galactoside: Present in apples and cherries, also exhibits antioxidant and anti-inflammatory effects.

Cyanidin-3-o-rutinoside: Found in black raspberries, known for its anti-cancer and cardioprotective properties.

Each of these compounds shares a similar anthocyanin backbone but differs in the attached sugar moiety, which influences their solubility, stability, and biological activity.

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZWDYRLDSHCLB-BMFPEYJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38533-30-1 | |

| Record name | Cyanidin 3-rhamnoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: What is the significance of Cyanidin 3-rhamnoside in acerola fruit?

A1: Cyanidin 3-rhamnoside is a major anthocyanin found in acerola fruit (Malpighia emarginata DC). [, , ] Studies have shown that it significantly contributes to the fruit's vibrant red color and potent antioxidant properties. [, ]

Q2: Beyond acerola, where else is Cyanidin 3-rhamnoside found naturally?

A3: Cyanidin 3-rhamnoside has been identified as a major anthocyanin in blood orange juice. [] Its presence contributes to the characteristic color of the juice.

Q3: What analytical techniques are used to identify and quantify Cyanidin 3-rhamnoside?

A5: Researchers primarily employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array (DAD) and Mass Spectrometry (MS/MS) to identify and quantify Cyanidin 3-rhamnoside. [, , ] This technique allows for the separation and precise measurement of this anthocyanin in complex mixtures.

Q4: How does the presence of ascorbic acid impact the stability of Cyanidin 3-rhamnoside?

A6: Research indicates that ascorbic acid, while a potent antioxidant itself, can have a detrimental effect on the stability of anthocyanins like Cyanidin 3-rhamnoside, leading to color degradation over time. [] This highlights the need for specific formulation strategies to maintain the color and stability of products containing both compounds.

Q5: Are there any computational studies exploring the bioactivity of Cyanidin 3-rhamnoside?

A7: Although not directly focusing on Cyanidin 3-rhamnoside, a study on Sudanese roselle used in silico methods to investigate the xanthine oxidase (XO) inhibitory activity of closely related anthocyanins. [] Such computational approaches can offer insights into potential mechanisms of action and guide further research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-2-[(S)-[(Methylsulfonyl)oxy]phenylmethyl]-4-morpholinecarboxylic Acid 1,1-Dimethylethyl Ester](/img/new.no-structure.jpg)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)